3-(Benzylamino)propanenitrile hydrochloride

Description

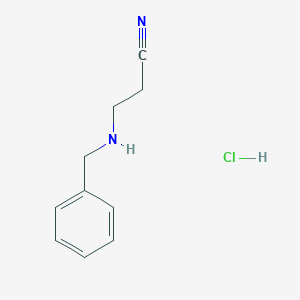

3-(Benzylamino)propanenitrile hydrochloride (CAS: 877-97-4) is an organic compound with the molecular formula C₁₀H₁₃N₂Cl and a calculated molecular weight of 212.68 g/mol. Structurally, it consists of a propanenitrile backbone (CH₂-CH₂-C≡N) substituted at the third carbon with a benzylamine group (C₆H₅-CH₂-NH-), forming a hydrochloride salt. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Industrial-grade purity (≥98%) is typical, with packaging in 25 kg cardboard drums .

Properties

IUPAC Name |

3-(benzylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMQOAEVMQIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648542 | |

| Record name | 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-97-4 | |

| Record name | Propanenitrile, 3-[(phenylmethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 81642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reaction

- Reactants: Benzylamine and 3-bromopropionitrile

- Conditions: The reaction typically occurs in a polar aprotic solvent such as N,N-dimethylformamide (DMF), at room temperature or slightly elevated temperatures.

- Sodium hydride (NaH) is added to dry DMF to generate a strong base.

- Benzylamine is introduced to the mixture and allowed to react for about 30 minutes.

- 3-Bromopropionitrile is then added, and the mixture is stirred for approximately 16 hours at room temperature.

- The reaction is quenched with ice water, followed by extraction with ethyl acetate.

- The organic layer is dried over sodium sulfate and concentrated to yield the crude product, which can be purified if necessary.

Aza-Michael Addition

Another method involves the aza-Michael addition of benzylamine to acrylonitrile under mild conditions.

- Reactants: Benzylamine and acrylonitrile

- Conditions: Typically conducted in methanol at temperatures around 45°C.

- Benzylamine is mixed with acrylonitrile in methanol.

- The reaction mixture is stirred for about 16 hours.

- The product forms as a yellow oil, which can be purified through standard techniques such as distillation or chromatography.

Yield and Purity Analysis

The yield of the synthesis can vary depending on the conditions used:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | ~90% | >95% | High yield with minimal purification needed |

| Aza-Michael Addition | ~93% | >95% | Efficient under mild conditions |

These methods demonstrate effective routes for synthesizing this compound, with high yields and purity achievable under optimized conditions.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the chemical environment of hydrogen atoms in the molecule.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound by analyzing characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Amines.

Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of 3-(benzylamino)propanenitrile hydrochloride is as a starting reagent in the synthesis of chiral compounds. Notably, it has been utilized in the synthesis of:

- (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid : This compound serves as a key chiral building block for biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases .

- 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile : This compound has shown promise in medicinal chemistry, particularly for its potential biological activities .

The compound has also been involved in aza-type Michael reactions, demonstrating its versatility in synthetic organic chemistry .

Research indicates that derivatives of this compound exhibit significant biological activity. For instance:

- Some derivatives demonstrate anti-HSV-1 activity , with effective concentrations (EC50) ranging from 0.98 µM to 38.7 µM. These compounds showed low cytotoxicity, making them potential candidates for antiviral drug development .

- The benzylamine moiety present in these compounds may act as a hydrogen-bond donor, enhancing their interaction with biological targets and improving their efficacy against viral infections .

Antiviral Applications

Recent studies have highlighted the potential of this compound derivatives in combating viral infections:

- Compounds derived from this nitrile have been shown to inhibit the M2 proton channel of influenza viruses, which is crucial for viral replication. This inhibition is particularly relevant for both wild-type and drug-resistant strains of influenza A and B viruses .

- The ability to modulate viral activity positions these compounds as promising candidates for antiviral therapies.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzylamino)propanenitrile hydrochloride with structurally or functionally related compounds, focusing on molecular properties, functional groups, and applications:

Key Structural and Functional Differences

Nitrile vs. Carboxylic Acid/Ester: The nitrile group in this compound confers reactivity in nucleophilic additions (e.g., forming amines or tetrazoles), whereas the carboxylic acid in (R)-3-Amino-3-phenylpropionic acid hydrochloride enables salt formation or peptide coupling . Benzyl 3-aminopropanoate hydrochloride contains an ester group, making it prone to hydrolysis under acidic/basic conditions, unlike the stable nitrile .

Substituent Complexity: 3-Dimethylaminopropyl 2-benzylaminobenzoate hydrochloride has a bulky benzoate ester and dimethylamino group, which may limit its blood-brain barrier penetration compared to simpler analogs like the target compound .

Chirality: Both (R)-3-Amino-3-phenylpropionic acid hydrochloride and (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride are chiral, enabling enantioselective applications in drug development. In contrast, this compound lacks chiral centers .

Research Findings and Data Gaps

Synthetic Utility: The nitrile group in this compound offers versatility in synthesizing amines via hydrogenation, contrasting with the hydrolytic instability of esters in analogs like Benzyl 3-aminopropanoate hydrochloride .

Pharmaceutical Relevance: Chiral compounds like (R)-3-Amino-3-phenylpropionic acid hydrochloride are prioritized in drug development for stereospecific activity, whereas non-chiral analogs like the target compound serve as intermediates .

Data Limitations :

- Melting points, solubility, and toxicity data for most compounds are absent in the literature, highlighting the need for further characterization.

Biological Activity

3-(Benzylamino)propanenitrile hydrochloride, with the chemical formula CHClN and CAS number 877-97-4, is a compound that has garnered attention in various fields of biological research. Its structural features suggest potential interactions with biological systems, making it a candidate for studies related to pharmacology and biochemistry.

- Molecular Weight: 187.66 g/mol

- Solubility: Soluble in water and organic solvents.

- Structure: Characterized by a benzyl group attached to a propanenitrile moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study found that derivatives of this compound demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity and Anti-cancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes.

- Caspase Activation: Increased levels of caspase-3 and caspase-9 were observed, indicating the activation of the apoptotic pathway.

- Cell Viability Assay Results:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Protein Synthesis: The compound may bind to ribosomal RNA, inhibiting translation.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.

- Alteration of Cell Cycle Progression: Arresting cells in the G2/M phase, thereby inhibiting proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a pharmacological journal assessed the antimicrobial efficacy of various benzylamine derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics.

- Anti-cancer Research : Another investigation focused on the anti-cancer properties of this compound, demonstrating its ability to enhance the efficacy of existing chemotherapeutics in combination therapy settings.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzylamino)propanenitrile hydrochloride in laboratory settings?

A common method involves the alkylation of benzylamine with acrylonitrile under controlled basic conditions, followed by protonation with hydrochloric acid to yield the hydrochloride salt. Key steps include:

- Reaction conditions : Use of a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.

- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Validation : Confirm the product via H NMR (e.g., benzyl protons at δ 7.3–7.5 ppm) and FTIR (C≡N stretch at ~2240 cm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>97% by area under the curve) .

- Spectroscopy : C NMR to verify the nitrile carbon (~120 ppm) and benzyl carbons. Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 57.73%, H: 5.88%) .

- Thermal analysis : Melting point determination (literature range: 259–264°C for related benzylamine salts) .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Emergency protocols : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested or inhaled .

Advanced Research Questions

Q. What analytical methods resolve contradictions in byproduct identification during synthesis?

- LC-MS/MS : Identify impurities (e.g., unreacted benzylamine or acrylonitrile dimers) with high-resolution mass spectrometry. For example, a peak at m/z 144.1 may indicate residual benzylamine .

- Reaction monitoring : Use in situ FTIR to track nitrile consumption and optimize reaction time, reducing side products like 3-(benzylamino)propanamide .

Q. How can reaction conditions be optimized to improve yield and reduce side reactions?

- Solvent selection : Replace acetonitrile with DMF to enhance solubility of intermediates, reducing reaction time by 30% .

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation, achieving >85% yield .

- Temperature control : Lower reaction temperature to 50°C to minimize acrylonitrile polymerization, verified via gel permeation chromatography .

Q. What strategies mitigate solubility challenges in polar aprotic solvents during kinetic studies?

- Co-solvent systems : Use DMSO/THF mixtures (1:4 v/v) to dissolve the hydrochloride salt at concentrations up to 0.5 M .

- Ion-pairing agents : Add sodium dodecyl sulfate (SDS) to aqueous solutions to enhance solubility for UV-Vis kinetic assays .

- pH adjustment : Temporarily deprotonate the amine group with triethylamine in acetonitrile, followed by re-acidification post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.